molecular formula C10H11F3N2 B12625161 (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine

(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B12625161
M. Wt: 216.20 g/mol
InChI Key: JAOFAAHRVHGPNW-UHFFFAOYSA-N
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Description

(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropylmethanamine moiety

Preparation Methods

The synthesis of (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Aromatic Substitution:

    Cyclopropanation: Formation of the cyclopropyl ring through cyclopropanation reactions.

    Amination: Introduction of the methanamine group via amination reactions.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The cyclopropylmethanamine moiety may contribute to binding affinity and specificity .

Comparison with Similar Compounds

(1-(6-(Trifluoromethyl)pyridin-3-YL)cyclopropyl)methanamine: can be compared with other similar compounds, such as:

  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol
  • 1-[2-(trifluoromethyl)pyridin-4-yl]cyclopropyl]methanamine

These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the cyclopropylmethanamine moiety in This compound distinguishes it from its analogs, potentially leading to unique biological activities and applications .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]methanamine

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-2-1-7(5-15-8)9(6-14)3-4-9/h1-2,5H,3-4,6,14H2

InChI Key

JAOFAAHRVHGPNW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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